Physicochemical Properties of 1-(pyrimidin-5-yl)azetidin-3-amine Hydrochloride
Physicochemical Properties of 1-(pyrimidin-5-yl)azetidin-3-amine Hydrochloride
This technical guide details the physicochemical profile, synthesis, and handling of 1-(pyrimidin-5-yl)azetidin-3-amine hydrochloride , a critical heterocyclic building block in modern medicinal chemistry.[1]
Technical Guide & Whitepaper
Executive Summary
1-(pyrimidin-5-yl)azetidin-3-amine hydrochloride (CAS: 2173991-64-3 ) is a high-value bifunctional intermediate used primarily in the synthesis of kinase inhibitors (e.g., JAK, BTK) and GPCR ligands.[1] Its structure combines a rigid, strained azetidine ring with an electron-deficient pyrimidine core, offering unique vectors for drug design—specifically for lowering lipophilicity (LogD) while maintaining metabolic stability compared to piperidine or pyrrolidine analogs.[1]
This guide provides a definitive reference for researchers handling this compound, focusing on its stability, solubility, and integration into synthetic workflows.
Chemical Identity & Structural Analysis[1][2]
The compound exists as a hydrochloride salt, which stabilizes the primary amine against oxidation and facilitates water solubility.[1]
| Property | Specification |
| Chemical Name | 1-(pyrimidin-5-yl)azetidin-3-amine hydrochloride |
| CAS Number | 2173991-64-3 |
| Molecular Formula | C₇H₁₁ClN₄ (Monohydrochloride) |
| Molecular Weight | 186.64 g/mol |
| Free Base MW | 150.18 g/mol |
| Structure | Azetidine ring N-linked to Pyrimidine C5; Primary amine at C3 |
| Appearance | White to off-white crystalline powder |
Structural Logic & pKa Profile
Understanding the ionization state is critical for reaction planning.
-
Primary Amine (C3-NH₂): This is the most basic center (pKa ~9.5–10.5 ).[1] In the hydrochloride form, this amine is protonated (
), rendering the molecule polar and water-soluble.[1] -
Azetidine Nitrogen (N1): Unlike typical tertiary amines, this nitrogen is directly conjugated to the electron-deficient pyrimidine ring.[1] The lone pair is delocalized into the aromatic system, drastically reducing its basicity (pKa < 2 ).[1] It does not protonate under standard physiological or synthetic workup conditions.[1]
-
Pyrimidine Nitrogens: Weakly basic (pKa ~1.0–1.3 ).[1]
Implication: The compound behaves as a mono-cation in neutral water.[1] Strong bases (e.g., TEA, DIPEA) are required to liberate the free base for nucleophilic coupling reactions.[1]
Physicochemical Characterization
Solubility & Solution Chemistry
The hydrochloride salt exhibits high polarity.
| Solvent | Solubility Rating | Application Notes |
| Water | High (>50 mg/mL) | Ideal for aqueous workups; pH of solution will be acidic (~4-5).[1] |
| DMSO | High (>50 mg/mL) | Preferred solvent for stock solutions and biological assays.[1] |
| Methanol | Moderate to High | Good for recrystallization or transfer.[1] |
| DCM/Chloroform | Negligible | The salt is insoluble.[1] Free basing is required for extraction into organic layers. |
Solid-State Stability[1]
-
Hygroscopicity: The HCl salt is moderately hygroscopic.[1] It will absorb atmospheric moisture if left open, leading to "clumping" and weighing errors.
-
Protocol: Store in a desiccator or under inert gas (Argon/Nitrogen).[1]
-
-
Thermal Stability: High melting point, typically >200°C (decomposition) .[1] The crystal lattice energy of the salt provides significant thermal robustness compared to the oil/low-melting solid free base.[1]
Synthesis & Manufacturing Workflow
The synthesis of 1-(pyrimidin-5-yl)azetidin-3-amine hydrochloride presents a specific challenge: the 5-position of pyrimidine is not electrophilic enough for standard
Synthetic Pathway (Diagram)
Caption: Figure 1: Optimized synthetic route utilizing Buchwald-Hartwig amination followed by acid-mediated deprotection.
Detailed Protocol
-
Coupling: React 5-bromopyrimidine with tert-butyl azetidin-3-ylcarbamate in toluene or dioxane.
-
Workup: Filter off inorganic salts. Concentrate organic layer.[2]
-
Deprotection: Dissolve the intermediate in 1,4-dioxane. Add 4M HCl in dioxane (excess).
-
Observation: The product usually precipitates as a white solid within 1-2 hours.[1]
-
-
Isolation: Filter the solid, wash with diethyl ether (to remove non-polar impurities), and dry under vacuum.[1]
Analytical Quality Control
To ensure the integrity of the compound for biological testing, a strict QC workflow is required.[1]
Identification by NMR[1]
-
¹H NMR (DMSO-d₆):
-
δ 9.0–8.5 ppm: Pyrimidine protons (typically 1 singlet at C2, 2 singlets at C4/C6, or clustered).[1]
-
δ 8.5–8.0 ppm: Broad exchangeable singlet (
).[1] -
δ 4.5–4.0 ppm: Azetidine protons (multiplets).[1] Due to ring strain and N-arylation, these appear distinct from typical aliphatic amines.[1]
-
δ 3.8–4.0 ppm: Methine proton (
-NH2).[1]
-
Purity & Salt Stoichiometry
-
HPLC: >98% purity required.
-
Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA).[1] The TFA is crucial to prevent peak tailing of the amine.
-
-
Chloride Content (Titration): Essential to distinguish between Mono-HCl and Di-HCl.
-
Target: ~19.0% Cl⁻ by mass for Mono-HCl.[1]
-
Analytical Workflow (Diagram)
Caption: Figure 2: Quality Control decision tree for validating salt stoichiometry and purity.
Handling & Safety (EHS)[1]
-
Signal Word: WARNING
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
PPE: Wear nitrile gloves, safety goggles, and use a fume hood to avoid inhaling dust.[1]
-
Storage: Keep container tightly closed in a dry, well-ventilated place. Recommended storage temperature: 2-8°C or -20°C for long term.[1]
References
-
American Chemical Society (ACS). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds.[1] Journal of Medicinal Chemistry. Available at: [Link][1]
-
National Institutes of Health (NIH). 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity H3 Receptor Agonists.[1] PubMed Central. Available at: [Link]
-
PubChem. Azetidin-3-amine Compound Summary. National Library of Medicine. Available at: [Link][1]
